molecular formula C10H6ClFN2O B13311813 2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehyde CAS No. 1696971-46-6

2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehyde

Cat. No.: B13311813
CAS No.: 1696971-46-6
M. Wt: 224.62 g/mol
InChI Key: CXLNROVWGRNSOF-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science. The compound features a pyrazole ring substituted with a chlorine atom at the 4-position and a fluorobenzaldehyde moiety at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 6-fluorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the aldehyde carbon, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzoic acid.

    Reduction: 2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the pyrazole ring and the aldehyde group allows it to form covalent or non-covalent interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine
  • 4-Chloro-1H-pyrazole
  • 2-(4-Chloro-1H-pyrazol-1-yl)acetamide

Uniqueness

2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehyde is unique due to the presence of both a chlorine-substituted pyrazole ring and a fluorobenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1696971-46-6

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-6-fluorobenzaldehyde

InChI

InChI=1S/C10H6ClFN2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H

InChI Key

CXLNROVWGRNSOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)N2C=C(C=N2)Cl

Origin of Product

United States

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